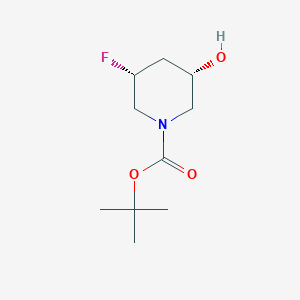

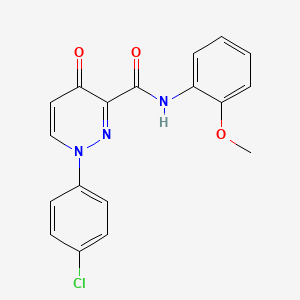

Tert-butyl (3R,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Tert-butyl (3R,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate” is a chemical compound. It’s structurally similar to “tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate”, which is an important chiral intermediate for the synthesis of rosuvastatin . The biotechnological production of this compound is catalyzed from tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ( (S)-CHOH) by a carbonyl reductase .

Synthesis Analysis

The synthesis of similar compounds like “tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate” has been achieved through bioasymmetric catalysis . A tetrad mutant of Lactobacillus kefir alcohol dehydrogenase (LkADH), A94T/F147L/L199H/A202L, was found to be more efficient in this bioreduction process . The process exhibited high stereoselectivity, high catalytic activity, relatively mild reaction conditions, and low environmental pressure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the biotechnological production of “tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate” is catalyzed from tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ( (S)-CHOH) by a carbonyl reductase .Aplicaciones Científicas De Investigación

Vinylfluoro Group as an Acetonyl Cation Equivalent

Purkayastha et al. (2010) explored the reaction of tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, which led to the production of pipecolic acid derivatives. They demonstrated the vinylfluoro group's function as an acetonyl cation equivalent under acidic conditions, highlighting its potential in organic synthesis (Purkayastha et al., 2010).

Synthesis of Substituted tert-Butyl 3-Allyl-4-Hydroxypiperidine-1-Carboxylate

Boev et al. (2015) focused on the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives, utilizing L-selectride in anhydrous tetrahydrofuran. This study contributes to the field of synthetic organic chemistry, particularly in creating novel carboxylate compounds (Boev et al., 2015).

Metabolite Analysis in Urine

Muskiet et al. (1981) developed a capillary gas-chromatographic method for the determination of the tert-butyldimethylsilyl derivatives of various catecholamine metabolites and a serotonin metabolite in urine. This research is significant in the field of clinical chemistry, particularly in diagnosing functional tumors and inborn errors of metabolism (Muskiet et al., 1981).

Antibacterial Agents Synthesis

Bouzard et al. (1992) prepared and tested a series of 6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids for their antibacterial activities. They investigated the influence of various substituents on the antibacterial efficacy, contributing to medicinal chemistry research (Bouzard et al., 1992).

Synthesis of Biologically Active Compounds

Zhao et al. (2017) discussed the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate, an intermediate in the production of biologically active compounds such as omisertinib. The study offers insights into the synthesis methods and the optimization of yields, relevant to pharmaceutical chemistry (Zhao et al., 2017).

Malonyl-CoA Decarboxylase Inhibitors

Cheng et al. (2006) discovered malonyl-coenzyme A decarboxylase (MCD) inhibitors, one of which included a tert-butyl moiety. This compound demonstrated potential as a cardioprotective agent, highlighting its significance in therapeutic applications (Cheng et al., 2006).

Fluorous Synthesis Applications

Pardo et al. (2001) prepared fluorous derivatives of tert-butyl alcohol for the protection of carboxylic acids in fluorous synthesis. This study contributes to the field of synthetic chemistry, particularly in creating novel reagents for fluorous phase reactions (Pardo et al., 2001).

Mecanismo De Acción

Target of Action

Tert-butyl (3R,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate is a synthetic compound that has been used in the field of organic chemistry Similar compounds, such as tert-butyl esters, find large applications in synthetic organic chemistry .

Mode of Action

It’s known that the tert-butyl group can be introduced into a variety of organic compounds using flow microreactor systems . This process is efficient, versatile, and sustainable .

Biochemical Pathways

The tert-butyl group is known to have implications in biosynthetic and biodegradation pathways .

Result of Action

The introduction of the tert-butyl group into various organic compounds can elicit unique reactivity patterns .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl (3R,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINOHIISMKZAHH-SFYZADRCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2871600.png)

![1-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]urea](/img/structure/B2871601.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2871602.png)

![(1R,5S,6S,7S)-7-Aminobicyclo[3.2.0]heptane-6-carboxylic acid;hydrochloride](/img/structure/B2871603.png)

![N'-[(4-fluorophenyl)methyl]-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide](/img/structure/B2871607.png)

![Tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2871608.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2871612.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2871615.png)

![4-butoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2871617.png)